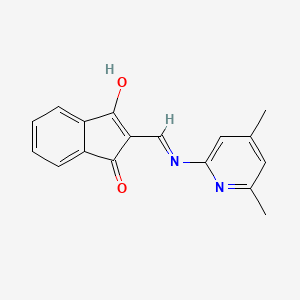
2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Indane-1,3-dione, a key component of the compound, can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular structure of 2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione is complex, allowing it to be used in various scientific research applications. The structure enables the investigation of various biological processes, drug development, and understanding molecular interactions.Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Applications De Recherche Scientifique
Research on Toxicity and Safety
Compounds similar to 2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione, such as aromatic amino compounds, are investigated for their toxicity profiles to ensure safety in industrial applications and pharmaceutical product development. For instance, the study of toxic encephalopathy and methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine poisoning illustrates the importance of understanding the toxicological effects of these compounds on human health (Tao et al., 2022).
Environmental Impact Studies
Research also extends to assessing the environmental exposure and impact of related chemicals, especially those used as pesticides or found in consumer products. Studies on organophosphorus and pyrethroid pesticides' exposure, for instance, provide insights into the extent of environmental and human exposure to these chemicals, informing public health policy and regulatory actions (Babina et al., 2012).
Biomarker Identification for Disease Diagnosis
Compounds with similar structures or functionalities are studied for their potential as biomarkers in disease diagnosis. For example, urinary volatile organic compounds have been explored as potential biomarkers for renal cell carcinoma, highlighting the role of chemical compounds in non-invasive diagnostic methods (Wang et al., 2016).
Understanding Metabolism and Drug Interactions
Research into the metabolism of related compounds, such as the study on metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine, contributes to our understanding of drug metabolism and interactions, guiding safer and more effective therapeutic applications (Balani et al., 1995).
Exploring Therapeutic Applications
Investigations into compounds like nitisinone (related by virtue of being a specialized chemical used in medical treatment) for disorders of tyrosine metabolism, such as hereditary tyrosinemia type 1, illustrate the therapeutic applications of chemical compounds in treating rare diseases (Lock et al., 2014).
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with various biological targets, influencing cellular processes .
Mode of Action
The compound “2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione” likely interacts with its targets through a mechanism involving resonance stabilization . The 2-amino-4,6-dimethylpyrimidine part of the molecule can be deprotonated, and the resulting conjugated base can act as a nucleophile, attacking the carbonyl carbon .
Biochemical Pathways
Similar compounds are known to participate in various chemical reactions, including knoevenagel reactions .
Result of Action
Similar compounds are known to have various applications, ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Action Environment
It’s known that environmental factors such as ph, temperature, and solvent can significantly influence the behavior and efficacy of similar compounds .
Propriétés
IUPAC Name |
2-[(E)-(4,6-dimethylpyridin-2-yl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-7-11(2)19-15(8-10)18-9-14-16(20)12-5-3-4-6-13(12)17(14)21/h3-9,20H,1-2H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWVFYDBEQBLMC-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4,6-Dimethyl-2-pyridyl)amino)methylene)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

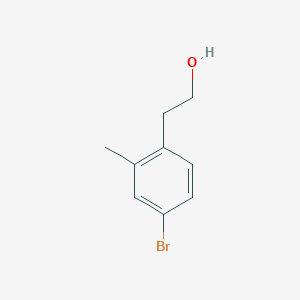

![N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2988590.png)

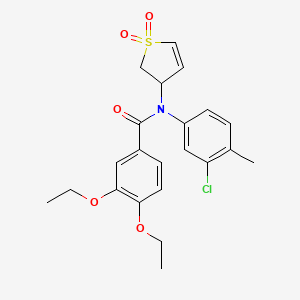
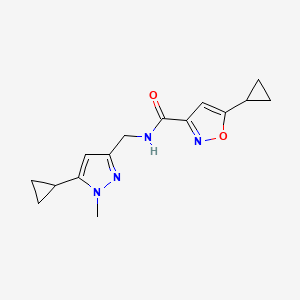
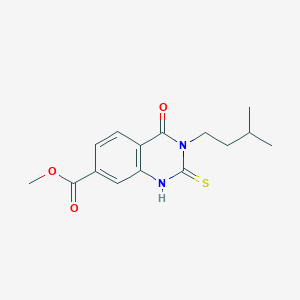

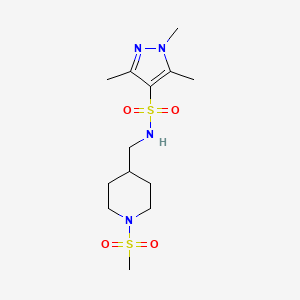
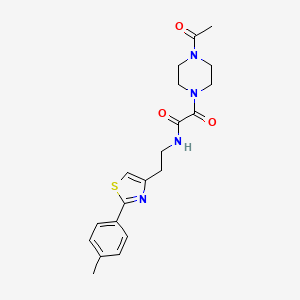
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)
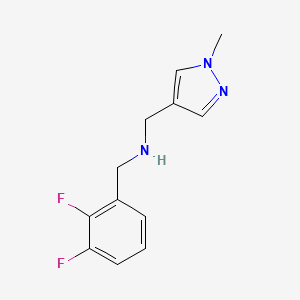

![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)